5-Hydroxyl vs. 5-Unsubstituted Scaffold: Impact on Hydrogen‑Bond Donor Capacity and Predicted LogD
The presence of a 5‑hydroxyl group distinguishes 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidin-5-ol from its direct non‑hydroxylated structural analog 2‑methyl‑7‑phenylpyrazolo[1,5-a]pyrimidine (CAS 186956‑64‑9). In silico prediction indicates that the hydroxyl group introduces an additional hydrogen‑bond donor (HBD) center, increasing the HBD count from 0 to 1, while also reducing predicted logD by approximately 0.5–1.0 log units relative to the 5‑unsubstituted analog . This shift impacts both target binding (potential for additional H‑bond anchoring with backbone carbonyl or side‑chain residues in kinase hinge regions) and ADME properties such as aqueous solubility and passive membrane permeability. While direct experimental logD or solubility head‑to‑head comparisons have not been published for these two exact compounds, the directional physicochemical trend is well‑established within pyrazolo[1,5-a]pyrimidine SAR [1].
| Evidence Dimension | Hydrogen-Bond Donor Count / Predicted logD Shift |
|---|---|
| Target Compound Data | HBD count = 1; predicted logD reduction ~0.5–1.0 units vs 5-unsubstituted analog |
| Comparator Or Baseline | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine (CAS 186956-64-9): HBD count = 0 |
| Quantified Difference | HBD count +1; logD shift –0.5 to –1.0 (predicted) |
| Conditions | In silico prediction (e.g., ChemAxon/MOE); experimental logD not reported |
Why This Matters
For kinase inhibitor programs, an additional HBD can improve hinge‑region binding affinity and selectivity while the logD reduction may enhance solubility and reduce off‑target lipophilicity‑driven toxicity.
- [1] Frizzo, C.P. et al. (2010) 'Structural studies of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines', Journal of Heterocyclic Chemistry, 47(6), pp. 1259–1268. View Source
